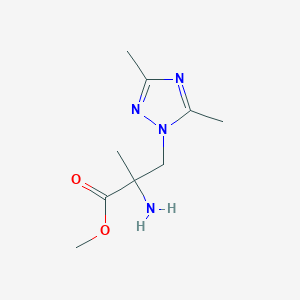
Methyl 2-amino-3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylpropanoate is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylpropanoate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Amino Acid Derivative Formation: The triazole derivative is then reacted with a suitable amino acid or its ester to form the desired compound. This step often requires the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Methylation: The final step involves the methylation of the amino acid derivative to obtain this compound. This can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the triazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the triazole ring or the ester group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazole ring or the ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring or amino group.
Reduction: Reduced forms of the triazole ring or ester group.
Substitution: Substituted triazole derivatives or ester derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its triazole moiety, which is known for its therapeutic properties.
Industry: Used in the development of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of methyl 2-amino-3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylpropanoate would depend on its specific biological target. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The compound may bind to active sites of enzymes, altering their activity and affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-amino-3-(1h-1,2,4-triazol-1-yl)-2-methylpropanoate
- Methyl 2-amino-3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-ethylpropanoate
- Methyl 2-amino-3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-phenylpropanoate
Uniqueness
Methyl 2-amino-3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylpropanoate is unique due to the presence of the 3,5-dimethyl-1h-1,2,4-triazol-1-yl group, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives
Propriétés
Formule moléculaire |
C9H16N4O2 |
|---|---|
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
methyl 2-amino-3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methylpropanoate |
InChI |
InChI=1S/C9H16N4O2/c1-6-11-7(2)13(12-6)5-9(3,10)8(14)15-4/h5,10H2,1-4H3 |
Clé InChI |
OOMLBTRLHKATIL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=N1)C)CC(C)(C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


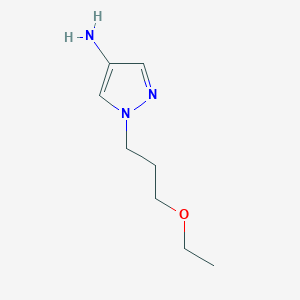
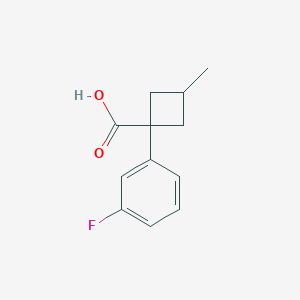
![3-Chloro-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B15328147.png)
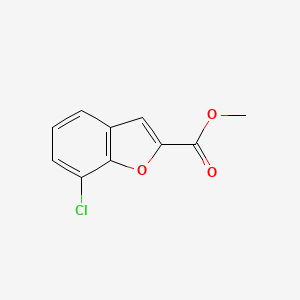
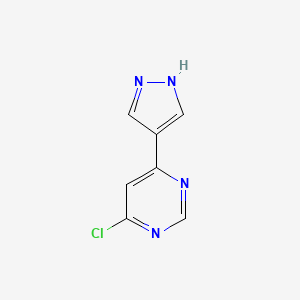

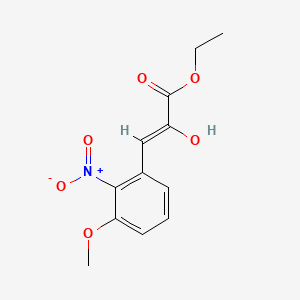

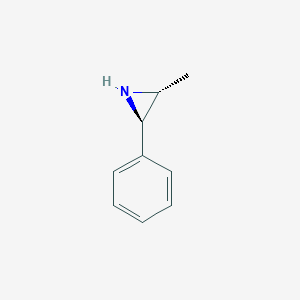

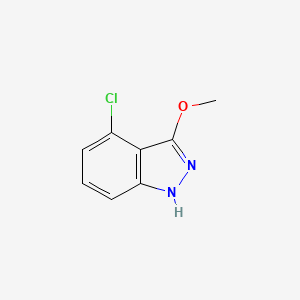
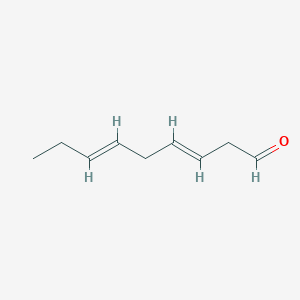

![5-Isopropyl-N-(p-tolyl)-[1,1'-biphenyl]-2-amine](/img/structure/B15328234.png)
